Cas no 2877670-17-0 (1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine)
![1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine structure](https://ja.kuujia.com/scimg/cas/2877670-17-0x500.png)
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine 化学的及び物理的性質
名前と識別子
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- 1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine
- 2877670-17-0
- AKOS040882172
- F6806-7978
- (4,4-Difluoro-1-piperidinyl)[1-[(3,5-dimethoxyphenyl)methyl]-3-pyrrolidinyl]methanone
-
- インチ: 1S/C19H26F2N2O3/c1-25-16-9-14(10-17(11-16)26-2)12-22-6-3-15(13-22)18(24)23-7-4-19(20,21)5-8-23/h9-11,15H,3-8,12-13H2,1-2H3
- InChIKey: LNUKMKPMBPGQQN-UHFFFAOYSA-N
- SMILES: C(N1CCC(F)(F)CC1)(C1CCN(CC2=CC(OC)=CC(OC)=C2)C1)=O
計算された属性
- 精确分子量: 368.19114902g/mol
- 同位素质量: 368.19114902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 5
- 複雑さ: 469
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 42Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 495.7±45.0 °C(Predicted)
- 酸度系数(pKa): 8.77±0.40(Predicted)
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7978-20mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6806-7978-100mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6806-7978-2μmol |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6806-7978-75mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 75mg |
$312.0 | 2023-09-07 | ||
Life Chemicals | F6806-7978-25mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6806-7978-50mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6806-7978-2mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6806-7978-5μmol |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7978-40mg |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6806-7978-20μmol |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine |
2877670-17-0 | 20μmol |
$118.5 | 2023-09-07 |
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine 関連文献
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidineに関する追加情報
Professional Introduction to Compound with CAS No. 2877670-17-0 and Product Name: 1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine
The compound with the CAS number 2877670-17-0 and the product name 1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including dimethoxyphenyl, pyrrolidine, and difluoropiperidine, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent research in the domain of small-molecule drug development has highlighted the importance of fluorinated piperidine derivatives in enhancing pharmacokinetic properties such as solubility, metabolic stability, and binding affinity. The compound in question incorporates two fluorine atoms at the 4-position of the piperidine ring, which is a strategic design choice aimed at improving its interaction with biological targets. This modification aligns with the broader trend in medicinal chemistry toward the rational design of molecules with optimized physicochemical properties.
The dimethoxyphenyl moiety in the molecular structure contributes to the compound's overall lipophilicity and may play a crucial role in modulating its pharmacological activity. This group is often employed in drug design due to its ability to enhance binding interactions with protein targets through hydrophobic and π-stacking interactions. The combination of these features makes this compound a promising candidate for further exploration in therapeutic contexts.
Current studies have demonstrated that derivatives of piperidine are widely investigated for their potential as kinase inhibitors, GPCR modulators, and other enzyme-targeted therapies. The specific arrangement of functional groups in 1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine suggests that it may exhibit inhibitory activity against certain enzymes or receptors relevant to diseases such as cancer, inflammation, and neurological disorders. Preliminary computational studies have indicated favorable binding profiles with target proteins, which warrants further experimental validation.
In the context of drug discovery pipelines, this compound exemplifies the integration of structural biology and computational chemistry to identify novel therapeutic agents. The fluorine atoms at the 4-position are particularly noteworthy, as they have been shown to improve metabolic stability by preventing oxidative degradation. Additionally, the pyrrolidine-3-carbonyl group serves as a versatile handle for further derivatization, allowing chemists to explore diverse chemical space while maintaining core structural motifs.
The pharmaceutical industry continues to invest heavily in developing next-generation drugs based on fluorinated heterocycles due to their proven efficacy and safety profiles. The compound under discussion is part of this larger effort to create molecules that not only meet stringent pharmacological requirements but also exhibit favorable pharmacokinetic behavior. Its synthesis involves multi-step organic transformations that showcase the synthetic ingenuity required to construct complex molecular architectures.
From a synthetic chemistry perspective, the preparation of 1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine highlights the challenges and opportunities inherent in constructing fluorinated nitrogen-containing heterocycles. Key synthetic strategies include transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions at fluorinated centers, and protection-deprotection schemes to ensure regioselective functionalization. These methodologies are essential for producing high-purity intermediates that can be seamlessly incorporated into later stages of drug development.
Biological evaluation remains a critical step in assessing the potential therapeutic value of any novel compound. In vitro assays are typically performed to measure binding affinity (Ki or IC50 values) against relevant targets followed by cell-based assays to evaluate functional activity. The structural features of this compound make it an attractive candidate for such studies, particularly given its ability to modulate key biological pathways through precise steric and electronic interactions.
The role of fluorine atoms in influencing molecular properties cannot be overstated. In addition to enhancing metabolic stability and lipophilicity, fluorine can also impact conformational dynamics and electronic distribution within a molecule. These effects are often exploited by medicinal chemists to fine-tune pharmacological profiles during lead optimization campaigns. The dual fluorine substitution in 1-{1-[(3,5-dimethoxyphenyl)methyl]pyrrolidine-3-carbonyl}-4,4-difluoropiperidine is likely responsible for many of its observed characteristics.
As research continues to uncover new biological targets and mechanisms underlying disease pathogenesis, compounds like this one will remain at the forefront of therapeutic innovation. Their complex structures offer untapped potential for addressing unmet medical needs through targeted intervention at critical molecular interfaces. The ongoing development efforts underscore the importance of interdisciplinary collaboration between chemists, biologists, and clinicians in translating basic research into tangible therapeutic benefits.
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